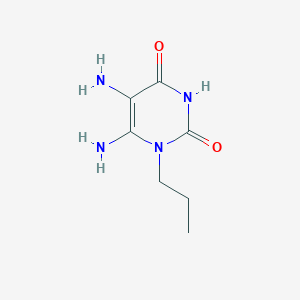
5,6-Diamino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Übersicht
Beschreibung
“5,6-Diamino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a chemical compound with the CAS Number: 76194-07-5 . It has a molecular weight of 184.2 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 5,6-diamino-1-propyl-2,4 (1H,3H)-pyrimidinedione . The Inchi Code is 1S/C7H12N4O2/c1-2-3-11-5 (9)4 (8)6 (12)10-7 (11)13/h2-3,8-9H2,1H3, (H,10,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound has been involved in studies exploring synthesis techniques and chemical reactions to produce derivatives with potential biological activities. For example, a study detailed the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidines, showcasing a general applicability for preparing various substituted benzyl-methylpyrido[2,3-d]pyrimidines, indicating the compound's role in generating significant antitumor activities (E. Grivsky et al., 1980).
Another research effort focused on the Cu-catalyzed [3 + 3] cycloaddition of isocyanoacetates with aziridines, producing valuable tetrahydropyrimidine derivatives. This process highlights the compound’s utility in synthesizing α,γ-diamino acids, demonstrating its versatility in chemical transformations (Germaine Pui Yann Kok et al., 2018).
Potential Biological Activities
Research into antibacterial and antifungal activities of derivatives revealed promising results. A study synthesized bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones and evaluated their activities against Gram-positive and Gram-negative bacteria, as well as fungi, showing some compounds exhibited antimicrobial activity (A. Aksinenko et al., 2016).
The antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against retroviruses was another focus. Although showing limited activity against DNA viruses, some derivatives significantly inhibited retrovirus replication in cell culture, pointing to the compound’s potential in antiviral research (D. Hocková et al., 2003).
Advanced Chemical Properties
- Studies have also delved into the electrochemical properties of related pyrimidine derivatives, exploring their oxidation processes and potential applications in developing novel electrochemical methods or materials (G. Dryhurst, 1976).
Safety and Hazards
Eigenschaften
IUPAC Name |
5,6-diamino-1-propylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-11-5(9)4(8)6(12)10-7(11)13/h2-3,8-9H2,1H3,(H,10,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMSKQSCRYRZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=O)NC1=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diamino-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

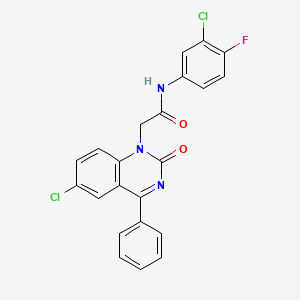
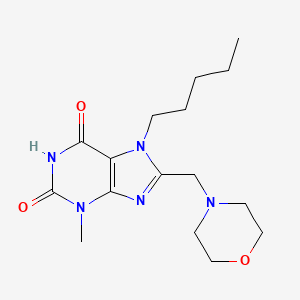

![3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2737641.png)
![N-(3-fluoro-4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-2H,3H,4H-1-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide](/img/structure/B2737642.png)
![(Z)-8-(benzo[d][1,3]dioxol-5-yl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2737643.png)
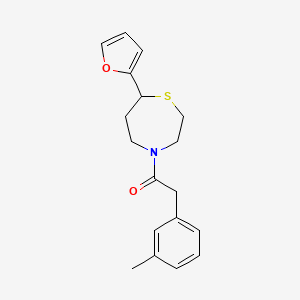
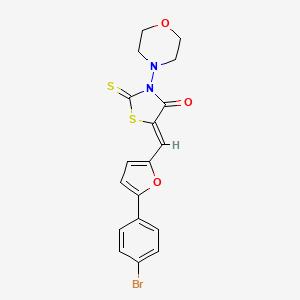
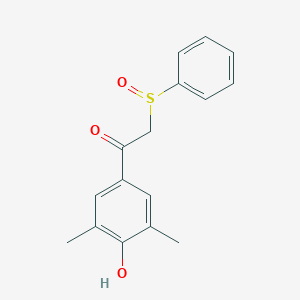
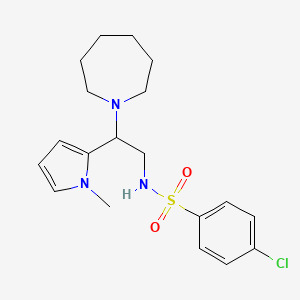
amine dihydrochloride](/img/structure/B2737653.png)
![(E)-3-(but-2-en-1-yl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2737658.png)
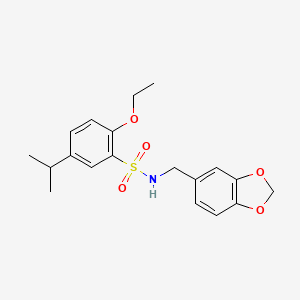
![2,4,7,8-Tetramethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2737660.png)